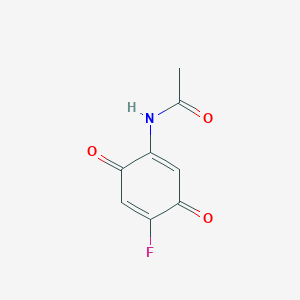
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is an organic compound with the molecular formula C8H6FNO3. It is a derivative of acetamide, where the acetamide group is attached to a fluorinated and oxidized cyclohexadienyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and acetic anhydride.
Fluorination: The 4-fluorophenol is fluorinated using a suitable fluorinating agent such as Selectfluor.
Oxidation: The fluorinated compound is then oxidized to form the 3,6-dioxocyclohexa-1,4-dienyl intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl ring to a more reduced state.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but lacks the fluorine atom.
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide: Different position of the dioxo groups and lacks the fluorine atom.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase (PRMT7) with a similar dioxocyclohexa-1,4-dienyl structure.
Uniqueness
The presence of the fluorine atom in N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide imparts unique chemical and biological properties, such as increased stability and altered reactivity. This makes it distinct from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)10-6-3-7(12)5(9)2-8(6)13/h2-3H,1H3,(H,10,11) |
InChI Key |
SEUNOKMMLOCGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=CC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


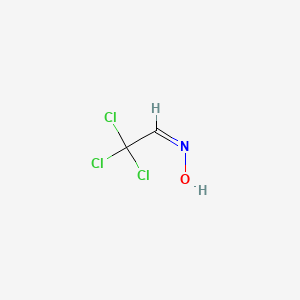
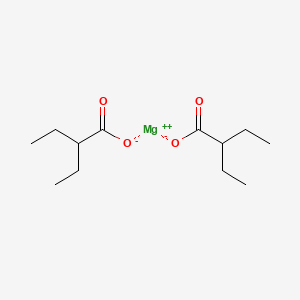
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
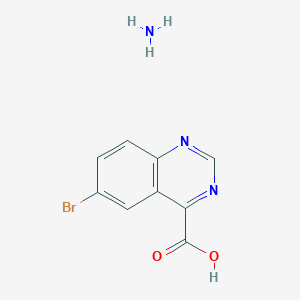
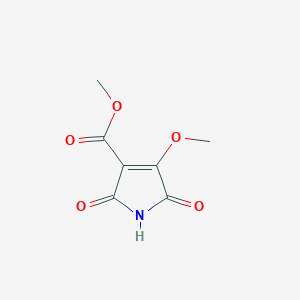
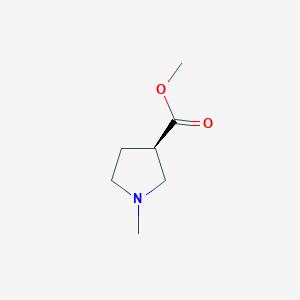
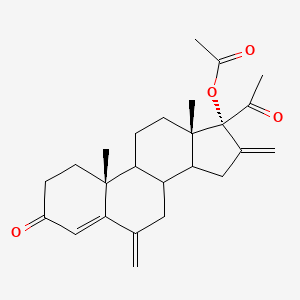
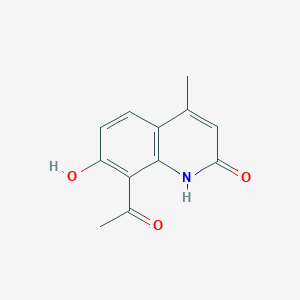
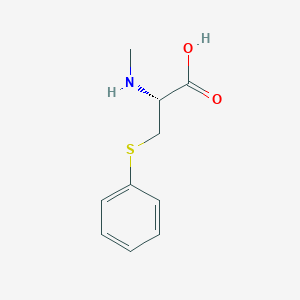
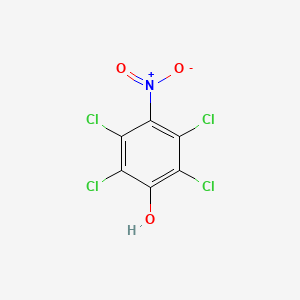


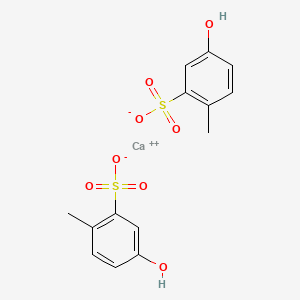
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
